molecular formula C17H19ClN4O2S B2394263 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 332103-34-1

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2394263
M. Wt: 378.88
InChI Key: JNFINTAOXOVXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BCPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the introduction of a butyl group, a chlorobenzylthio group, and a methyl group onto a purine ring.

Starting Materials
2-chlorobenzyl chloride, butylamine, 3-methyl-1H-purine-2,6(3H,7H)-dione, sodium hydride, thiophenol, potassium carbonate, acetonitrile, dimethylformamide, diethyl ethe

Reaction
Step 1: Synthesis of 2-chlorobenzylthiol 2-chlorobenzyl chloride is reacted with thiophenol in the presence of potassium carbonate in acetonitrile to yield 2-chlorobenzylthiol., Step 2: Synthesis of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione 3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with sodium hydride in dimethylformamide to form the corresponding anion. This anion is then reacted with 2-chlorobenzylthiol in the presence of acetonitrile to yield 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. Finally, butylamine is added to the reaction mixture to introduce the butyl group, and the product is purified by recrystallization from diethyl ether.

Mechanism Of Action

The mechanism of action of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its selective binding to the A1 adenosine receptor subtype. This binding results in the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This, in turn, leads to a range of downstream effects on various physiological processes, including neurotransmitter release, smooth muscle contraction, and cardiac function.

Biochemical And Physiological Effects

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of neurotransmitter release. In addition, 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have cardioprotective effects and may be useful in the treatment of ischemic heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its selective binding to the A1 adenosine receptor subtype. This makes it a valuable tool for investigating the function of this receptor in different tissues and organs. However, one limitation of using 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is that it may have off-target effects on other adenosine receptor subtypes, which could confound experimental results.

Future Directions

There are several potential future directions for research on 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of more selective and potent A1 adenosine receptor agonists and antagonists based on the structure of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. Another potential direction is the investigation of the role of the A1 adenosine receptor in various disease states, such as ischemic heart disease and neurodegenerative disorders. Finally, the use of 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione as a tool for studying the role of adenosine receptors in cancer biology is another promising area of future research.

Scientific Research Applications

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as a tool for studying the role of adenosine receptors in various physiological processes. 7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to selectively bind to the A1 adenosine receptor subtype, making it a valuable tool for investigating the function of this receptor in different tissues and organs.

properties

IUPAC Name

7-butyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-3-4-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFINTAOXOVXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-((2-chlorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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